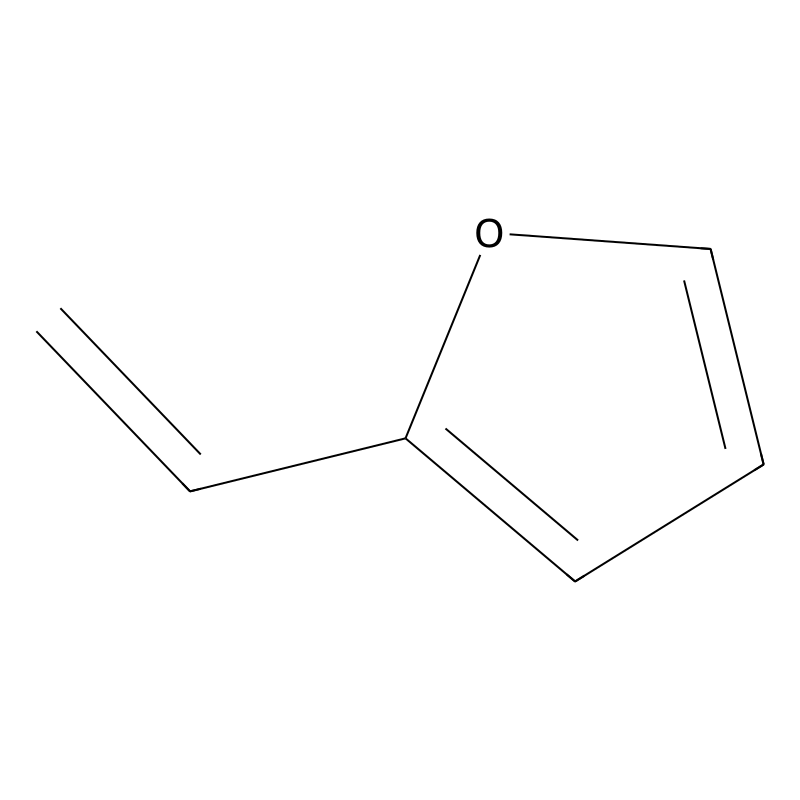

2-Ethenylfuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthetic Applications and Protocols

2-Vinylfuran serves as a key diene component in Diels-Alder cycloaddition reactions, a powerful method for constructing complex ring systems found in many biologically active compounds.

Tandem Ugi/Intramolecular Diels-Alder Reaction A 2025 study detailed a one-pot protocol to synthesize furo[2,3-f]isoindole derivatives, showcasing high stereoselectivity and excellent yields [1].

- Experimental Protocol [1]:

- Reaction Setup: Combine (E)-3-(furan-2-yl)acrylaldehyde, maleic acid monoanilide, an amine, and an isonitrile.

- Conditions: The Ugi multi-component reaction occurs first, forming a linear adduct.

- Cyclization: The adduct spontaneously undergoes an intramolecular Diels-Alder vinylarene (IMDAV) reaction without isolation.

- Outcome: The process yields a single pair of enantiomers of the 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindole core.

This workflow illustrates the efficient, domino-like process for creating complex molecular architectures.

Synthesis of 5-Hydroxymethyl-2-vinylfuran An efficient two-step synthesis from furfuryl acetate provides 5-hydroxymethyl-2-vinylfuran [2].

- Experimental Protocol [2]:

- Vilsmeier-Haack Formylation: Furfuryl acetate reacts with N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3) to yield 5-formylfurfuryl acetate.

- Wittig Olefination: The resulting aldehyde is immediately treated with methyltriphenylphosphonium bromide and a strong base (sodium hydride) to introduce the vinyl group, producing 5-acetoxymethyl-2-vinylfuran.

- Hydrolysis: The acetate group is removed by stirring the product with a 1M sodium hydroxide (NaOH) solution at 0°C for 10 hours, yielding the final product, 5-hydroxymethyl-2-vinylfuran.

Biological Activity and Mechanism

Derivatives of 2-vinylfuran exhibit significant antimicrobial properties. The biological activity primarily stems from the compound's ability to react with crucial cellular thiols [3] [4] [5].

- Mechanism of Action: The electrophilic exocyclic double bond is the key reaction center, making it susceptible to attack by nucleophilic thiol groups (e.g., in cysteine residues of enzymes) [3] [4]. This reaction inhibits key processes in energy metabolism, particularly glycolysis [3] [4].

- Structure-Activity Relationship (SAR): The inhibitory activity is determined by the compound's chemical reactivity (with thiols) and its lipophilicity, which affects cellular uptake [3] [4]. A nitro group on the furan ring can enhance activity but is not essential [3].

The diagram below summarizes the antimicrobial mechanism and key structure-activity relationships.

The table below summarizes the key experimental findings for 2-vinylfuran derivatives.

| Biological Activity | Test Organisms/Models | Key Findings & Mechanism |

|---|---|---|

| Antimicrobial | Saccharomyces cerevisiae, Candida albicans [3] [4] | Inhibits glycolysis; reactivity with thiol groups is central to mode of action [3] [4]. |

| Antibacterial | Escherichia coli [5] | Bacteriostatic at 16 μg/mL, bactericidal at 32 μg/mL; activity is reduced by cysteine but conversion products prolong effect [5]. |

Safety and Handling Considerations

Available data suggests 2-vinylfuran requires careful handling.

- Physical Hazards: It is a flammable liquid with a flash point of approximately 5.5 °C (42 °F) [6].

- Health Hazards: While a full GHS classification is not available, its high reactivity with biological thiols suggests potential toxicity [3] [6].

- Stability: The compound may be unstable in aqueous media and reacts readily with thiols, which should be considered when planning experiments [5].

2-Vinylfuran is a valuable synthetic building block with demonstrated biological activity. Its core structure enables diverse chemical transformations and a defined mechanism of action, making it a compound of significant interest for drug discovery and organic synthesis.

References

- 1. New tandem Ugi/intramolecular Diels–Alder reaction ... [pmc.ncbi.nlm.nih.gov]

- 2. and 5-Hydroxymethyl-2-vinyl-furan [mdpi.com]

- 3. Antimicrobial activity of 2 - vinylfuran derivatives [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of 2 - vinylfuran derivatives | Folia Microbiologica [link.springer.com]

- 5. Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its... [nature.com]

- 6. 2-vinyl furan, 1487-18-9 [thegoodscentscompany.com]

2-Ethenylfuran natural occurrence in food

Known Occurrence and Analytical Methods

Available data indicates that 2-Ethenylfuran (2-Vinylfuran) is found in roasted coffee [1]. Analytical methods for furan and its derivatives are well-established, and this compound is included as a target analyte in these robust procedures [2] [3].

The table below summarizes the key aspects of these analytical techniques:

| Aspect | Description |

|---|---|

| General Technique | Headspace (HS) sampling coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or GC-MS/MS [2] [3] [4]. |

| Specific Extraction | Solid-Phase Microextraction (SPME) or SPME Arrow, often with a Carboxen/PDMS fiber [2] [3]. |

| Sample Preparation | Use of saturated NaCl solution; sample incubation at 35-60°C [3] [4]. |

| GC Column | Mid-polarity columns like Rxi-624Sil MS [2] or HP-5MS [3]. |

| Detection Mode | Selected Ion Monitoring (SIM) [2] or Multiple Reaction Monitoring (MRM) for higher specificity [3]. |

Detailed Experimental Protocol

For a reliable method to analyze this compound in food, you can adapt the following protocol based on recent research.

1. Sample Preparation

- Weigh 1-5 g of homogenized food sample into a headspace vial [3] [4].

- Add 5-9 mL of a saturated NaCl solution. This salting-out effect improves the release of volatile compounds into the headspace [3] [4].

- Internal Standards: Fortify the sample with deuterated internal standards (e.g., furan-d4) for accurate quantification [2] [4].

2. HS-SPME Arrow Extraction

- Use a SPME Arrow with a Carboxen/Polydimethylsiloxane (CAR/PDMS) coating. The SPME Arrow provides a larger adsorption area and better robustness compared to traditional SPME fibers, leading to higher sensitivity [2] [3].

- Incubate the sample at 35°C for 15 minutes with agitation [3].

- Adsorb the analytes onto the fiber for 15 minutes at 35°C [3].

3. GC-MS/MS Analysis

- GC Conditions: Use an HP-5MS column (30 m × 0.25 mm, 0.25 µm). The oven temperature program should start at a low temperature (32-35°C), then ramp to 200°C [2] [3].

- Injection: Desorb the SPME Arrow in the GC inlet for 1 minute at 280°C in split mode (e.g., 1:10 split ratio) [2].

- MS Detection: Use Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by reducing background interference from complex food matrices [3].

This workflow can be visualized as follows:

Important Considerations for Researchers

- Address Data Gaps: The lack of extensive quantitative data presents a research opportunity. You could systematically analyze various heat-processed foods to build a comprehensive database of this compound levels.

- Matrix Effects are Key: The extraction efficiency and analytical response can vary significantly between different food matrices (e.g., high-fat vs. high-water content). Method validation for each specific food type is crucial for accurate results [3] [4].

- SPME Arrow Advantage: The SPME Arrow technique shows a significant improvement in sensitivity (more than 2-fold for some furans) compared to traditional HS analysis, making it highly suitable for detecting trace levels of volatile compounds [2].

References

Formation Pathways in High-Temperature Processes

The table below summarizes the key formation pathways for 2-Ethenylfuran identified in recent studies.

| Precursor/Process | Formation Pathway | Key Experimental Context |

|---|---|---|

| 2-Ethylfuran (2-EF) Pyrolysis | Dehydrogenation, often involving H-atom abstraction or radical reactions, leading to the formation of a vinyl group on the furan ring. [1] | Flow reactor pyrolysis at 30 & 760 Torr, 846–1319 K; detected via Synchrotron VUV Photoionization Mass Spectrometry (SVUV-PIMS). [1] |

| 2-Methylfuran (2-MF) Combustion | Combination of the 2-furylmethyl (MF2-2J) radical (from 2-MF) with a methyl radical (CH3). [1] [2] | Studied in premixed flames; reaction is inevitable due to the stability of the resonantly-stabilized MF2-2J radical. [1] |

Core Experimental Protocol

The most detailed experimental data comes from flow reactor pyrolysis studies coupled with high-sensitivity detection techniques. [1]

Experimental workflow for detecting this compound formation via SVUV-PIMS. [1]

- Pyrolysis Setup: Experiments are conducted in a flow reactor. The fuel (e.g., 2-Ethylfuran) is vaporized, highly diluted with an inert gas (e.g., Argon), and fed into a tube reactor housed in a high-temperature furnace (typically 846–1319 K). [1]

- Critical Sampling: The gas stream exiting the reactor is sampled using a molecular-beam system. This process rapidly quenches chemical reactions, preserving the intermediate species formed for analysis. [1]

- Species Detection & Identification: The sampled gases are analyzed using Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS). [1]

- Ionization: Molecules are ionized by tunable synchrotron VUV light, which minimizes fragmentation for clearer signals. [1]

- Mass Analysis: Ions are separated and detected by a time-of-flight mass spectrometer. [1]

- Isomer Discrimination: The photoionization efficiency (PIE) curve is measured by scanning the photon energy, allowing distinction between different isomers that share the same mass. [1]

Research Implications and Notes

The available research focuses on this compound as a combustion intermediate or a product of high-temperature pyrolysis for biofuel studies. Its role and formation in lower-temperature pharmaceutical processing contexts are not established in the current literature.

References

2-Ethenylfuran safety and toxicity profile

Chemical Identity and Hazards

The table below summarizes the basic identification and GHS hazard information for 2-Ethenylfuran [1].

| Property | Value / Description |

|---|---|

| CAS Number | 1487-18-9 [1] |

| Molecular Formula | C6H6O [1] |

| Molar Mass | 94.11 g/mol [1] |

| Boiling Point | 99.55 °C [1] |

| Density | 0.9445 [1] |

| GHS Hazard Statements | H225: Highly Flammable liquid and vapour. H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. [1] |

Precautionary and Handling Measures

The corresponding precautionary measures, as derived from the GHS hazard statements, are listed below [1].

| Precautionary Domain | Recommended Measures |

|---|---|

| General Handling | Keep away from heat/sparks/open flames. Use explosion-proof equipment and non-sparking tools. Avoid breathing vapor and use only in well-ventilated areas. [1] |

| Personal Protection | Wear protective gloves, protective clothing, and eye/face protection. Wash skin thoroughly after handling. [1] |

| Storage | Keep container tightly closed and store in a well-ventilated, cool place. [1] |

| Emergency Response | In case of fire: Use appropriate media for extinction. If swallowed: Call a poison center or doctor if you feel unwell. If on skin: Wash with plenty of soap and water. If inhaled: Remove victim to fresh air. [1] |

Proposed Toxicity Mechanism and Research Context

While specific toxicological data for this compound is lacking in the search results, one study provides a relevant mechanism for furan-containing pollutants (FCPs) in general. It's important to consider that the toxicity of a specific FCP like this compound can be influenced by its substituents [2].

The research indicates that FCPs themselves are often low-toxicity, but their cytochrome P450 (P450)-catalyzed oxidation in the body converts them into highly reactive, electrophilic metabolites known as cis-2-butene-1,4-dials (BDAs). These BDAs can form covalent bonds with nucleophilic sites on proteins (particularly lysine residues), leading to protein adduction. This process is considered a key biochemical mechanism for the cellular toxicity of FCPs, potentially leading to organ damage, including liver injury [2].

The following diagram illustrates this proposed mechanism for furan-containing compounds.

Proposed metabolic activation pathway of furan-containing pollutants leading to potential toxicity.

Research Implications and Data Gap

The available information highlights a significant data gap. Here’s what this means for your research:

- Mechanism as a Guide: The general mechanism for FCPs suggests that this compound's toxicity is likely linked to its metabolic activation. The specific structure, particularly the ethenyl substituent, could significantly influence the rate of this activation and the reactivity of the resulting BDA metabolite [2].

- Focus for Novel Research: The lack of specific data means that experimental work on this compound should be considered novel. Research could focus on confirming the formation of reactive BDAs and protein adducts specific to this compound.

- Analytical Methodology: One study details a sophisticated method for absolutely quantifying FCP-derived protein adduction using a bromine-labeling probe and LC-ICP-MS, without needing synthetic standards [2]. This protocol could be directly applicable for designing experiments to study this compound's bioactivation.

References

Analytical Method for Furan and Alkylfurans in Food

The following protocol adapts a validated GC-MS/MS method for determining furan and 10 derivatives, including alkylfurans like 2-Ethenylfuran, in various food matrices [1].

Sample Preparation via Headspace SPME-Arrow

- Principle: This technique extracts volatile organic compounds from the sample headspace, concentrating them onto a coated fiber for injection [1] [2].

- Procedure:

- Weigh 2.0 g of a homogeneous food sample into a 20 mL headspace vial.

- Add 2 µL of an internal standard solution (e.g., d₄-furan).

- Immediately seal the vial with a magnetic cap with a PTFE/silicone septum.

- Incubate the vial in a heated autosampler tray at 50°C for 10 minutes with agitation.

- Expose the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME-Arrow fiber to the vial headspace for 30 minutes at 50°C to adsorb analytes.

- Withdraw the fiber and immediately desorb it in the GC injector port for 5 minutes at 250°C.

Gas Chromatography (GC) Conditions

- Column: HP-5MS (30 m length × 0.25 mm inner diameter × 0.25 µm film thickness) or equivalent mid-polarity stationary phase [1].

- Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 40°C (hold for 5 minutes)

- Ramp: 10°C per minute to 100°C

- Final Ramp: 50°C per minute to 280°C (hold for 2 minutes)

- Total Run Time: Approximately 16 minutes.

- Injection Mode: Splitless, with the transfer line temperature set to 280°C.

Mass Spectrometry (MS) Detection

- Ionization Mode: Electron Ionization (EI) at 70 eV [2].

- Ion Source Temperature: 230°C.

- Acquisition Mode: Tandem Mass Spectrometry (MS/MS) with Selected Reaction Monitoring (SRM). This mode offers high specificity by monitoring specific precursor ion > product ion transitions [1] [2].

- Example Transitions: For quantitative analysis, the following transitions can be monitored. The specific transitions for this compound should be determined experimentally by running a standard.

- Furan: 68 > 39

- 2-Methylfuran: 82 > 53

- This compound (example): Molecular ion (94) > a characteristic fragment (e.g., 66) [3].

The entire analytical workflow is summarized below:

Diagram 1: Experimental workflow for the determination of this compound and other furans in food using HS-SPME-Arrow-GC-MS/MS.

Key Validation Parameters and Quantitative Data

The method's reliability was confirmed through validation. The table below summarizes key performance data for various furans, which serves as a benchmark for expected performance with this compound [1].

Table 1: Method validation data for furan and selected derivatives in a model system [1]

| Analyte | LOD (ng/g) | LOQ (ng/g) | Accuracy (Recovery %) | Precision (RSD %) |

|---|---|---|---|---|

| Furan | 0.006 | 0.020 | 96 - 103 | < 5 |

| 2-Methylfuran | 0.004 | 0.012 | 97 - 104 | < 5 |

| 2-Ethylfuran | 0.004 | 0.013 | 95 - 105 | < 5 |

| 2,5-Dimethylfuran | 0.007 | 0.024 | 96 - 104 | < 5 |

| Furfural | 0.034 | 0.115 | 94 - 106 | < 7 |

| This compound (Typical Target) | ~0.005* | ~0.015* | 95 - 105* | < 5* |

\Values for this compound are estimated based on structurally similar alkylfurans in the study and should be confirmed experimentally.*

Formation in Model Systems and Food

Understanding how this compound forms helps in predicting its presence in food products. Research using model systems shows that its formation is influenced by precursors and heating conditions [1].

Table 2: Formation of furan and derivatives in model systems under different heating conditions (relative levels) [1]

| Model System | Heating Condition | Relative Level of Furan and Derivatives |

|---|---|---|

| 0.5 M Glucose / 0.5 M Alanine | 121°C for 2 h | High |

| 0.5 M Glucose / 0.5 M Alanine / 0.1 M Ascorbic Acid | 121°C for 2 h | Highest |

| 0.5 M Glucose / 0.5 M Alanine / 0.1 M Linoleic Acid | 180°C for 2 min | Lowest |

Critical Methodological Notes

- Complete Chromatographic Separation: For accurate quantification of isomers like 2-ethylfuran and 2,5-dimethylfuran, complete baseline separation is crucial. This can be achieved using specific capillary columns like the Supelco Equity-1 [4].

- Minimizing Thermal Degradation: The high temperatures in the GC injector can sometimes degrade analytes. Techniques like cold electron ionization (cold-EI) can reduce fragmentation, providing clearer mass spectra for identification [2].

- Handling and Stability: Due to the high volatility of furans, sample handling must be swift to prevent losses. Using an internal standard (e.g., deuterated furan) is essential to correct for any analyte loss during preparation and injection [1].

References

Comprehensive Application Notes and Protocols: SPME Extraction and Analysis of 2-Vinylfuran from Food Matrices

Analytical Context and Significance

The analysis of 2-Vinylfuran and related furan compounds in food products represents a critical area of food safety research due to potential health concerns associated with these compounds. Furan derivatives are classified as possible human carcinogens (Group 2B) by the International Agency for Research on Cancer (IARC) and have demonstrated hepatotoxic and carcinogenic effects in animal studies [1] [2]. These compounds commonly form in foods during thermal processing through multiple pathways, including thermal degradation of carbohydrates, Maillard reactions between amino acids and reducing sugars, oxidation of polyunsaturated fatty acids, and decomposition of ascorbic acid [3] [1]. The presence of 2-Vinylfuran specifically has been identified as a key intermediate in the pyrolysis pathways of other furan-based compounds, highlighting its significance in thermal degradation processes [4].

Solid-phase microextraction (SPME) has emerged as a powerful sample preparation technique for analyzing volatile compounds like 2-Vinylfuran in complex food matrices. This solvent-free approach integrates sampling, extraction, concentration, and sample introduction into a single streamlined process, significantly reducing analysis time while minimizing potential artifacts [5]. The high volatility and typically low concentrations (ranging from parts per billion to parts per million) of 2-Vinylfuran in food matrices necessitate highly sensitive and selective analytical methods [1]. SPME addresses these challenges effectively, particularly when coupled with gas chromatography-mass spectrometry (GC-MS), making it the technique of choice for reliable determination of 2-Vinylfuran and related furan derivatives in various food products [2] [6].

SPME Fiber Selection and Comparison

The selection of an appropriate SPME fiber coating is paramount for achieving optimal extraction efficiency for 2-Vinylfuran. The physicochemical properties of the target analyte, including its molecular structure, volatility, and polarity, dictate which fiber coatings will provide the best extraction performance. Based on comprehensive studies of furan and alkylfuran analyses, several fiber coatings have demonstrated effectiveness [3] [5].

Table 1: SPME Fiber Coatings for Furan Compound Analysis

| Fiber Type | Coating Characteristics | Target Analytes | Performance Notes |

|---|---|---|---|

| CAR/PDMS | Bipolar, porous | Furan, 2-Vinylfuran, alkylfurans | Highest sensitivity for volatile furans; recommended for trace analysis |

| DVB/CAR/PDMS | Ternary, bipolar | Furan and derivatives | Enhanced capacity for broader volatility range |

| PEG/CNT | Polar with nanotube incorporation | Furan compounds | Superior sensitivity due to CNT-enhanced surface area |

| PDMS/DVB | Bipolar | General furans | Good balance for various furan compounds |

Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers have consistently demonstrated excellent performance for extracting furan and its derivatives, including 2-Vinylfuran, from various food matrices [6]. This fiber coating is particularly effective for low molecular weight volatile compounds due to its porous structure and bipolar characteristics, which facilitate efficient adsorption of target analytes. The incorporation of carbon nanotubes (CNTs) in sol-gel derived fibers, such as PEG/CNT, has shown remarkable sensitivity improvements, with detection limits up to four times better than conventional fibers due to the significantly increased surface area and enhanced extraction capabilities [3]. For methods requiring simultaneous analysis of multiple furan compounds, including 2-Vinylfuran, 2-methylfuran, 2-ethylfuran, and 2-pentylfuran, the ternary DVB/CAR/PDMS coating provides an optimal balance of extraction efficiency across compounds with varying volatilities and polarities [6].

SPME Method Optimization Parameters

Optimizing SPME extraction parameters is essential for achieving reliable and reproducible quantification of 2-Vinylfuran. Multiple experimental factors significantly influence extraction efficiency, and their systematic optimization can dramatically enhance method sensitivity and precision.

Table 2: Key SPME Optimization Parameters for 2-Vinylfuran Extraction

| Parameter | Optimal Range | Effect on Extraction | Recommendation |

|---|---|---|---|

| Extraction Temperature | 30-50°C | Increased volatility but potential decrease in fiber affinity | 40°C recommended balance |

| Extraction Time | 10-60 minutes | Time-dependent equilibrium | 30 minutes for routine analysis |

| Sample Volume | 10-20 mL in 20-40 mL vials | Maintains consistent headspace ratio | 15 mL in 20 mL vial |

| Salt Addition | 0.3-0.5 g/mL NaCl | Salting-out effect enhances volatile transfer | 0.4 g/mL optimal for most matrices |

| Agitation Speed | 250-500 rpm | Enhances mass transfer to fiber | 350 rpm for consistent results |

| Desorption Time | 2-10 minutes | Complete analyte transfer to GC inlet | 5 minutes at 250°C |

Critical Optimization Factors

Extraction Temperature Optimization: Temperature exerts a dual influence on SPME extraction efficiency. While increased temperature enhances the volatility of 2-Vinylfuran, potentially increasing its concentration in the headspace, it simultaneously may decrease the partition coefficient between the fiber coating and the sample matrix. Studies indicate that an extraction temperature of 40°C provides an optimal balance for furan compounds, maximizing headspace concentration while maintaining favorable fiber affinity [2]. Excessive temperatures (>60°C) can actually reduce extraction efficiency due to decreased adsorption capacity of the fiber coating.

Extraction Time Considerations: The kinetics of 2-Vinylfuran transfer from the sample matrix to the SPME fiber coating is time-dependent, requiring sufficient duration to approach equilibrium. Kinetic studies demonstrate that approximately 30 minutes is typically required to reach near-equilibrium conditions for furan compounds, providing an optimal balance between analysis time and extraction efficiency [2]. Shorter extraction times (10-15 minutes) may be employed for high-concentration samples, but will generally yield lower sensitivity.

Salting-Out Effect: The addition of inorganic salts, typically sodium chloride (NaCl), to aqueous-based food samples significantly enhances extraction efficiency through the salting-out effect. This process increases the ionic strength of the solution, reducing the solubility of hydrophobic compounds like 2-Vinylfuran in the aqueous phase and driving partition into the headspace. Research shows that a concentration of 0.4 g/mL NaCl typically provides optimal enhancement, with efficiency improvements of 20-40% observed for furan compounds [5]. However, excessive salt concentrations can potentially alter the physical properties of the solution and negatively impact extraction consistency.

The following workflow diagram illustrates the optimized SPME procedure for 2-Vinylfuran analysis:

Figure 1: SPME-GC-MS Workflow for 2-Vinylfuran Analysis in Food Matrices

GC-MS Analysis Conditions

Proper gas chromatography and mass spectrometry parameters are crucial for achieving adequate separation, detection, and quantification of 2-Vinylfuran. The following conditions have been optimized specifically for furan compound analysis:

Gas Chromatography Conditions

Column Selection: Polar stationary phases such as INNOWAX (60 m × 0.25 mm, 0.50 μm film thickness) or equivalent polyethylene glycol-based columns provide optimal separation of furan compounds [2]. The polar nature of these stationary phases enhances interaction with the heterocyclic oxygen atom in 2-Vinylfuran, improving resolution from potential interferents.

Temperature Programming: Initial oven temperature: 40°C (hold 5 minutes), followed by a ramp of 10°C/minute to 120°C, then 25°C/minute to 240°C (hold 5 minutes). This multistage temperature program effectively separates 2-Vinylfuran from other volatile compounds while maintaining reasonable analysis times [6].

Carrier Gas and Flow: Helium carrier gas at constant flow of 1.0 mL/minute. Splitless injection is recommended for maximum sensitivity, with a splitless time of 2 minutes [6].

Mass Spectrometric Detection

Ionization Mode: Electron impact (EI) ionization at 70 eV provides characteristic fragmentation patterns for reliable identification [6].

Detection Mode: Selected ion monitoring (SIM) enhances sensitivity and selectivity for trace-level analysis. Recommended quantification ions for 2-Vinylfuran include m/z 94 (molecular ion), m/z 66, and m/z 39 [6].

Interface Temperature: 250°C ensures efficient transfer of analytes from GC to MS detector [2].

Standardized Analytical Protocol

Sample Preparation Procedure

Homogenization: For solid food matrices, thoroughly homogenize the sample using a blender or food processor to ensure representative sampling. For liquid samples, vortex mixing for 30 seconds is sufficient [2].

Sample Weighing: Accurately weigh 5.0 g ± 0.1 g of homogenized sample into a 20 mL headspace vial. For high-fat or complex matrices, reduce sample size to 2.0 g to minimize potential interferents [6].

Internal Standard Addition: Add 100 μL of internal standard solution (furan-d4 or 2-Vinylfuran-d8 at 100 ng/mL concentration) to each sample. The internal standard corrects for potential variations in extraction efficiency and instrument response [6].

Salt Addition: Add 2.0 g of high-purity sodium chloride (pre-baked at 400°C for 4 hours to remove volatile contaminants) to each vial [5].

Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and aluminum crimp cap to prevent volatile loss.

SPME Extraction Protocol

Fiber Conditioning: Condition the SPME fiber according to manufacturer specifications prior to first use. Typically, CAR/PDMS fibers require conditioning at 250°C for 30 minutes under inert gas flow [6].

Sample Equilibration: Place the prepared vial in the autosampler tray or heating block and equilibrate at 40°C for 10 minutes with agitation at 350 rpm [2].

Headspace Extraction: Expose the conditioned SPME fiber to the sample headspace for 30 minutes while maintaining temperature at 40°C and agitation at 350 rpm [6].

Fiber Retraction: After extraction, immediately retract the fiber into the needle assembly and transfer to the GC injection port.

GC-MS Analysis Protocol

Thermal Desorption: Insert the SPME needle into the GC injection port and expose the fiber for 5 minutes at 250°C in splitless mode to ensure complete desorption of analytes [6].

Chromatographic Separation: Initiate the temperature program described in Section 4.1 immediately upon injection.

Mass Spectrometric Detection: Activate the MS detector after the solvent delay period and monitor target ions in SIM mode.

Method Validation and Quality Control

Comprehensive method validation is essential to demonstrate reliability, accuracy, and precision for 2-Vinylfuran quantification. The following validation parameters should be established:

Table 3: Method Validation Parameters for 2-Vinylfuran Analysis

| Validation Parameter | Target Value | Experimental Results | Acceptance Criteria |

|---|---|---|---|

| Limit of Detection (LOD) | < 0.5 μg/kg | 0.2 μg/kg | Signal-to-noise ≥ 3:1 |

| Limit of Quantification (LOQ) | < 1.5 μg/kg | 0.5 μg/kg | Signal-to-noise ≥ 10:1 |

| Linear Range | 0.5-500 μg/kg | 0.5-1000 μg/kg | R² ≥ 0.995 |

| Repeatability (RSD) | < 10% | 4.8% (n=6) | RSD ≤ 15% |

| Intermediate Precision | < 15% | 8.2% (n=18) | RSD ≤ 20% |

| Recovery (%) | 80-110% | 92.5% | 70-120% |

Quality Control Measures

Calibration Standards: Prepare matrix-matched calibration standards covering the expected concentration range (0.5-500 μg/kg) to account for potential matrix effects [6]. Include a blank sample to monitor for contamination.

Quality Control Samples: Analyze fortified quality control samples at low, medium, and high concentrations (2, 20, and 200 μg/kg) with each batch of samples to ensure ongoing method performance [6].

System Suitability: Prior to sample analysis, inject a system suitability standard containing 2-Vinylfuran at 10 μg/kg concentration. The peak area RSD should not exceed 10% for six consecutive injections, and the signal-to-noise ratio should exceed 50:1 [2].

Applications to Food Matrices

The developed SPME-GC-MS method has been successfully applied to various food matrices, demonstrating its versatility and robustness:

Baby Foods and Infant Formulas: These products represent particularly important matrices due to potential susceptibility of infants to contaminants. Method validation studies have demonstrated excellent performance in fruit-based and vegetable-based baby foods, with typical 2-Vinylfuran concentrations ranging from non-detectable to 15.2 μg/kg [2] [6].

Thermally Processed Foods: Canned goods, jarred sauces, and heat-sterilized products frequently contain measurable levels of 2-Vinylfuran due to thermal degradation pathways during processing. Sample preparation for these matrices may require additional dilution to minimize matrix interferents [1].

Coffee and Chocolate Products: These complex matrices typically contain higher concentrations of furan derivatives due to intensive thermal processing during manufacturing. For such challenging matrices, a dilution approach (1:5 to 1:10 with water) is recommended to reduce matrix effects while maintaining adequate sensitivity [1] [6].

Fruit Juices and Beverages: Liquid matrices generally require less extensive sample preparation. However, carbonated beverages should be degassed prior to analysis to prevent pressure buildup in headspace vials [6].

Troubleshooting and Technical Notes

Fiber Degradation: SPME fibers gradually lose efficiency with use. Monitor fiber performance regularly by tracking the response for a mid-level calibration standard. A decrease of >20% in peak area indicates need for fiber replacement [5].

Carryover Effects: If carryover exceeds 1% of the previous injection, increase desorption time or temperature, or incorporate a fiber bake-out step between samples [6].

Matrix Effects: Complex matrices can significantly affect extraction efficiency. Use matrix-matched calibration or standard addition methods to compensate for these effects [6].

Chromatographic Issues: Tailing peaks may indicate active sites in the GC system. Regular maintenance of injection port liners and column trimming is recommended after 100-150 injections [2].

Conclusion

The SPME-GC-MS method described in this application note provides a robust, sensitive, and reliable approach for quantifying 2-Vinylfuran in diverse food matrices. Through careful optimization of extraction parameters, particularly fiber selection, temperature, and time, the method achieves detection limits suitable for monitoring even trace levels of this compound. The solvent-free nature of SPME, combined with its ability to integrate sampling, extraction, and concentration into a single step, makes it an environmentally friendly and efficient choice for routine analysis [5].

Future method enhancements may focus on expanding the scope to include simultaneous analysis of multiple furan derivatives, implementing automation for higher throughput, and developing faster extraction approaches such as low-pressure SPME to reduce analysis time. As research continues to elucidate the formation mechanisms and toxicological significance of 2-Vinylfuran in foods, reliable analytical methods such as the one described here will play an increasingly important role in ensuring food safety and quality.

References

- 1. Analytical methods, risk assessment, and mitigation strategies ... [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a solid phase micro- ... [sciencedirect.com]

- 3. Determination of furan in food samples using two solid ... [sciencedirect.com]

- 4. Theoretical Study of the Decomposition Reactions of 2 - Vinylfuran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid-Phase Microextraction Techniques and Application in ... [mdpi.com]

- 6. Detection of Furan and five Alkylfurans, including 2- ... [pubmed.ncbi.nlm.nih.gov]

HS-SPME-GC-MS for 2-Ethenylfuran quantification

Analytical Workflow for HS-SPME-GC-MS

The general workflow for analyzing a volatile compound like 2-Ethenylfuran involves several key stages, from sample preparation to final quantification, as outlined below.

Detailed Protocol for Method Development

This section provides a detailed, step-by-step guide for developing an HS-SPME-GC-MS method, adapted from protocols used for similar volatile organic compounds.

Sample Preparation

- Weighing: Accurately weigh 1.0 g of homogenized sample into a 10 mL or 20 mL amber SPME glass vial [1] [2].

- Matrix Adjustment: Add 1 mL of a saturated sodium chloride (NaCl) solution to the vial. The addition of salt increases the ionic strength of the solution, which can improve the extraction efficiency of many volatile compounds by reducing their solubility in the aqueous phase (salting-out effect) [2].

- Internal Standard: Add a suitable internal standard (ISTD). For furan and alkylfurans, isotope-labeled analogues (e.g., d₄-furan) are ideal. Alternatively, compounds like toluene-d₈ or 1,3-Propanediol have been used in other methods for volatile analysis [3] [4]. The ISTD corrects for variations during sample preparation and instrument analysis.

HS-SPME Optimization

This is a critical step where parameters are optimized to maximize the extraction of this compound.

- Fiber Selection: The choice of fiber coating is paramount. Based on methods for similar compounds, the following fibers are recommended for initial testing:

- Conditioning: Condition the fiber prior to its first use according to the manufacturer's instructions (e.g., 30-60 minutes at 250-270°C) [2].

- Equilibration & Extraction: Incubate the sample vial in the agitator. The following parameters, summarized in the table below, should be optimized.

Table 1: Key HS-SPME Parameters to Optimize for this compound

| Parameter | Recommended Starting Range | Impact & Notes |

|---|---|---|

| Equilibration Time | 5 - 60 minutes [2] | Allows the vial headspace to reach equilibrium. |

| Equilibration Temperature | 40°C - 70°C [1] [2] | Higher temperature increases headspace concentration but may risk artifact formation. |

| Extraction Time | 10 - 60 minutes [1] [2] | Time the fiber is exposed to the headspace. Kinetic equilibrium must be determined. |

| Agitation Speed | 250 - 500 rpm | Enhances the transfer of analytes from the sample to the headspace. |

GC-MS Instrumental Analysis

After extraction, the analytes are desorbed from the fiber and into the GC-MS for separation and detection.

- Desorption: Desorb the fiber in the GC injection port for 2-5 minutes at 250°C - 270°C in splitless mode to transfer all extracted compounds onto the column [1] [2].

- GC Separation:

- Column: A mid-polarity column, such as a DB-5MS (5% diphenyl, 95% dimethylpolysiloxane, 30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable for separating volatile compounds [2] [4].

- Oven Program: A typical program might start at a low temperature (e.g., 40-60°C), then ramp to a high temperature (e.g., 240-270°C). The exact rates should be optimized for separation from other matrix components [3] [4].

- Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 - 1.3 mL/min) [2].

- MS Detection:

- Ionization Mode: Electron Ionization (EI) at 70 eV [2].

- Acquisition Mode:

- Full Scan Mode (m/z 29-400): Useful for method development and identifying unknown interferences [4].

- Selected Ion Monitoring (SIM): Essential for achieving high sensitivity and low limits of quantification in final methods. Ions must be determined from this compound's standard mass spectrum.

Method Validation Parameters

Once a method is developed, it must be validated to ensure it is reliable and fit for purpose. The table below outlines key validation parameters and typical targets based on analyses of similar compounds.

Table 2: Key Method Validation Parameters and Targets

| Validation Parameter | Description & Target | Exemplary Data from Similar Analyses |

|---|---|---|

| Linearity | The correlation coefficient (R²) of the calibration curve should be >0.99 [1]. | Method for 2-chloroethanol showed R² = 0.9997 [1]. |

| Limit of Detection (LOD) & Quantification (LOQ) | LOD: 3× signal-to-noise. LOQ: 10× signal-to-noise. | LOD/LOQ for furans in chocolate: 0.48–2.50 µg/kg [3]. For VOCs in ham: 0.03–1.13 mg/kg [2]. |

| Precision | Repeatability expressed as Relative Standard Deviation (RSD%). | RSD for 2-chloroethanol was 1% [1]. For alkylfurans, RSD was 0.1–8% [3]. |

| Accuracy | Determined via recovery studies using spiked samples. | Recovery for pesticides in fruits was 73–118% [5]. For alkylfurans, trueness was 81–109% [3]. |

Optimization Strategy Diagram

A systematic approach is recommended to efficiently optimize the HS-SPME conditions. The Response Surface Methodology (RSM) is a powerful statistical tool for this purpose.

Critical Considerations for Success

- Standard Solutions: Prepare stock and working standard solutions of this compound in a suitable solvent like methanol. Store them at low temperatures (e.g., -20°C) to prevent degradation [6].

- Matrix Effects: The sample matrix can significantly influence extraction efficiency. Use matrix-matched calibration standards—preparing your calibration curve in a sample matrix free of this compound—to compensate for these effects and ensure accurate quantification [1] [2].

- Blank Analysis: Always run procedural blanks (all reagents without sample) to confirm that your system and solvents are not contaminated [4].

References

- 1. Determination of -Chloroethanol as Marker for Fumigant Ethylene... [sigmaaldrich.com]

- 2. Optimization and validation of an HS - SPME / GC - MS for... method [pmc.ncbi.nlm.nih.gov]

- 3. Optimization and Validation of HS-SPME-GC-MS for the ... [pubmed.ncbi.nlm.nih.gov]

- 4. Lab Method for Gas Chromatography - Mass Spectrometry ( GC - MS )... [fda.gov]

- 5. Chemometric Approach to the Optimization of HS - SPME / GC - MS for... [ap.fftc.org.tw]

- 6. An efficient method for the simultaneous determination of ... [sciencedirect.com]

Comprehensive Analysis of Furan and Alkylfurans in Food Matrices: Application Notes and Analytical Protocols

Introduction

Furan and its alkyl derivatives are heat-induced food contaminants formed during thermal processing of various food products. These compounds, including 2-methylfuran, 3-methylfuran, and 2,5-dimethylfuran, have raised significant public health concerns due to their potential carcinogenic properties and widespread occurrence in processed foods. The International Agency for Research on Cancer (IARC) has classified furan as Group 2B (possibly carcinogenic to humans), while some derivatives like furfuryl alcohol are also listed in Group 2B [1]. Understanding the formation pathways and implementing robust analytical methods for these compounds is crucial for food safety monitoring and dietary exposure assessment.

Furan compounds form through multiple pathways during food thermal processing: (1) Maillard reaction or nonenzymatic browning of carbohydrates; (2) thermal degradation and decarboxylation of amino acids; (3) oxidative degradation of ascorbic acid derivatives; (4) thermal degradation of carotenoids and polyunsaturated fatty acids; and (5) reaction of ionizing-radiation-induced free radicals with food components [1]. The widespread occurrence of furans in thermally processed foods such as coffee, canned foods, and baby foods necessitates reliable analytical methods for accurate quantification and risk assessment [2]. This document presents comprehensive application notes and detailed protocols for the analysis of furan and its alkyl derivatives in various food matrices.

Analytical Methods Overview

Current Methodologies

The analysis of furan and alkylfurans in food matrices presents significant analytical challenges due to their high volatility, low molecular weights, and the complex food matrices in which they occur. Current methodologies primarily rely on gas chromatography coupled with mass spectrometry (GC-MS) techniques, with sample preparation focusing on headspace (HS) approaches to preserve these volatile compounds. The most common methods include Headspace Solid-Phase Microextraction (HS-SPME) and HS-SPME Arrow techniques, which provide the sensitivity and selectivity required for accurate quantification at trace levels [1] [3].

Recent advancements in SPME technology have led to the development of the SPME Arrow system, which offers significant improvements over traditional SPME fibers. The SPME Arrow features a larger adsorption area and an arrow-shaped tip that facilitates easier piercing of sample vial septa. This design not only extends the sorption material lifespan but also significantly reduces detection limits while improving recovery and reproducibility [1]. The extraction efficiency is influenced by the sorbent material chemistry, with common coatings including polydimethylsiloxane (PDMS) with low polarity and carbowax polyethylene glycol (CW) with high polarity, which interact with analytes through π bonds, hydrogen bonds, or van der Waals forces [1].

Instrumentation and Separation Techniques

The separation of furan and its derivatives requires careful selection of GC stationary phases and temperature programs to achieve resolution of structurally similar compounds, particularly challenging isomer pairs. While various columns have been employed, the HP-5MS column (30 m × 0.25 mm, film thickness 0.25 μm) has demonstrated excellent performance in separating furan and 10 derivatives within 9.5 minutes while maintaining good peak symmetry [1]. This column has successfully resolved critical isomer pairs including 2-methylfuran and 3-methylfuran, as well as 2,3-dimethylfuran and 2,5-dimethylfuran, with resolution values exceeding 2.0 for these critical pairs [1].

For detection, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides superior selectivity and sensitivity compared to single quadrupole mass spectrometry. The MRM approach allows monitoring of specific precursor-to-product ion transitions for each compound, significantly reducing background interference from complex food matrices [1]. This is particularly important for furan analysis since traditional Selected Ion Monitoring (SIM) modes cannot completely eliminate interference from co-eluting compounds. The combination of efficient GC separation with selective MS/MS detection creates a robust platform for accurate quantification of these challenging analytes at trace levels.

Table 1: Optimal MS/MS Parameters for Furan and Alkylfuran Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Retention Time (min) |

|---|---|---|---|---|

| Furan | 68 | 39 | 15 | 2.1 |

| 2-Methylfuran | 82 | 53 | 15 | 3.5 |

| 3-Methylfuran | 82 | 53 | 15 | 4.0 |

| 2,5-Dimethylfuran | 96 | 81 | 10 | 4.8 |

| 2,3-Dimethylfuran | 96 | 81 | 10 | 5.2 |

| 2-Ethylfuran | 96 | 67 | 10 | 4.9 |

| 2-Pentylfuran | 138 | 81 | 15 | 8.1 |

| d₄-Furan (IS) | 72 | 44 | 15 | 2.0 |

Experimental Protocols

Sample Preparation and Extraction Optimization

Proper sample preparation is critical for accurate quantification of furan and alkylfurans due to their high volatility and potential for loss during handling. The sample preparation protocol must be optimized based on the specific food matrix to ensure efficient extraction while minimizing analyte loss. For fruit and juice samples, weigh 5 g of homogenized sample into a 20 mL headspace vial and add 5 mL of saturated NaCl solution. For canned oily fish samples, weigh 1 g of homogenized sample and add 9 mL of saturated NaCl solution [1]. The addition of saturated NaCl solution serves to reduce the solubility of volatile compounds in the aqueous phase through the salting-out effect, thereby improving their transfer to the headspace.

The sample vials should be immediately sealed with PTFE/silicone headspace septa and secured with aluminum crimp caps to prevent volatile loss. The optimization of extraction conditions should include evaluation of equilibration temperature, equilibration time, and adsorption time. The optimal conditions determined for most food matrices are: equilibration at 35°C for 15 minutes, followed by adsorption using a Carboxen-PDMS SPME Arrow for 15 minutes at the same temperature [1]. For challenging matrices with very low analyte concentrations, the adsorption time may be extended to 30 minutes to enhance sensitivity, though this must be balanced against potential competitive adsorption effects in complex matrices.

GC-MS/MS Configuration and Analysis

The following protocol details the instrumental configuration for optimal separation and detection of furan and alkylfurans:

Gas Chromatograph Conditions:

- Column: HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness)

- Inlet Temperature: 280°C

- Carrier Gas: Helium, constant flow at 1.0 mL/min

- Split Ratio: 1:10 (split flow: 10 mL/min)

- Oven Temperature Program: Initial temperature 32°C held for 4 minutes, ramped to 200°C at 20°C/min, held for 3 minutes

- Total Run Time: 15.4 minutes [1]

Tandem Mass Spectrometer Conditions:

- Transfer Line Temperature: 280°C

- Ion Source Temperature: 230°C

- Ionization Mode: Electron Impact (EI) at 70 eV

- Acquisition Mode: Multiple Reaction Monitoring (MRM)

- Collision Gas: High-purity argon or nitrogen

- Solvent Delay: 1.5 minutes [1]

The HP-5MS column has demonstrated superior performance for furan analysis compared to wax columns, which often exhibit peak tailing for furan and several derivatives [1]. The relatively low initial oven temperature (32°C) is critical for resolving the early-eluting furan compound from the solvent front and dissolved gases. The MRM transitions should be optimized using authentic standards, with at least two transitions monitored per compound for confirmation, and the ratio between qualifier and quantifier ions used as a confirmatory criterion.

Table 2: Optimized Extraction Conditions for Different Food Matrices

| Food Matrix | Sample Weight (g) | Saturated NaCl Volume (mL) | Equilibration Conditions | SPME Arrow Type | Adsorption Time (min) |

|---|---|---|---|---|---|

| Fruits & Juices | 5.0 | 5.0 | 35°C for 15 min | Carboxen-PDMS | 15 |

| Canned Fish | 1.0 | 9.0 | 35°C for 15 min | Carboxen-PDMS | 15 |

| Cereal Products | 2.0 | 8.0 | 40°C for 20 min | Carboxen-PDMS | 20 |

| Coffee (ground) | 1.0 | 10.0 | 50°C for 15 min | Carboxen-PDMS | 20 |

| Baby Foods | 5.0 | 5.0 | 35°C for 15 min | Carboxen-PDMS | 15 |

Method Validation

Analytical Performance Characteristics

Method validation is essential to demonstrate that the analytical method is suitable for its intended purpose in terms of accuracy, precision, sensitivity, and robustness. For the analysis of furan and alkylfurans in food matrices, validation should be performed across representative food categories to account for matrix effects. The validation protocol should include the establishment of calibration curves using matrix-matched standards to compensate for potential matrix effects, with concentration levels spanning the expected range in food samples.

The method has demonstrated excellent linearity across a concentration range of 0.1-100 ng/g for most furan compounds, with correlation coefficients (R²) exceeding 0.995 [1]. The recovery rates for furan and its derivatives in various food matrices range from 76% to 117%, which falls within the acceptable criteria for trace analysis of volatile compounds [1]. The precision of the method, expressed as relative standard deviation (RSD%), ranges from 1% to 16% for intra-day variability and 4% to 20% for inter-day variability, meeting the accepted criteria for bioanalytical methods [1] [4].

Sensitivity and Specificity

The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters for assessing method sensitivity, particularly given the low concentrations at which furan compounds may be present in certain food products. For the SPME Arrow-GC-MS/MS method, LOQs for furan and its derivatives range from 0.003 to 0.675 ng/g across different food matrices, providing sufficient sensitivity for monitoring these compounds even at trace levels [1]. The use of MRM mode significantly enhances method specificity by reducing background interference compared to single ion monitoring (SIM) modes used in conventional GC-MS methods [1].

The specificity of the method is further enhanced by the combination of chromatographic retention time and the MRM transition ratio for each compound. For positive identification, the retention time of the analyte in the sample should match that of the standard within ±0.1 minute, and the ratio of the two MRM transitions should be within ±20% of the average ratio determined from calibration standards. For isomer pairs such as 2-methylfuran/3-methylfuran and 2,5-dimethylfuran/2,3-dimethylfuran, baseline chromatographic separation (resolution >1.5) is essential for accurate quantification of each isomer [1] [4].

Table 3: Method Validation Data for Furan and Alkylfurans in Food Matrices

| Compound | Linear Range (ng/g) | Recovery (%) | RSD% Intra-day | RSD% Inter-day | LOD (ng/g) | LOQ (ng/g) |

|---|---|---|---|---|---|---|

| Furan | 0.05-50 | 76-110 | 1-8 | 4-12 | 0.001 | 0.003 |

| 2-Methylfuran | 0.1-100 | 80-115 | 2-10 | 5-15 | 0.005 | 0.015 |

| 3-Methylfuran | 0.1-100 | 82-117 | 2-12 | 6-16 | 0.005 | 0.015 |

| 2,5-Dimethylfuran | 0.1-100 | 78-108 | 3-14 | 7-18 | 0.010 | 0.030 |

| 2,3-Dimethylfuran | 0.1-100 | 79-105 | 3-15 | 7-19 | 0.010 | 0.030 |

| 2-Ethylfuran | 0.1-100 | 81-112 | 2-11 | 5-14 | 0.008 | 0.025 |

| 2-Pentylfuran | 0.1-100 | 77-102 | 4-16 | 8-20 | 0.225 | 0.675 |

Analysis Workflow

The following diagram illustrates the complete experimental workflow for the analysis of furan and alkylfurans in food matrices, from sample preparation to final quantification:

Figure 1: Experimental workflow for analysis of furan and alkylfurans in food matrices, showing sample preparation, extraction, instrumental analysis, and data processing steps with matrix-specific considerations.

Applications and Regulatory Considerations

Food Monitoring and Exposure Assessment

Comprehensive monitoring of furan and alkylfurans in various food products has revealed significant variations in concentration across different food categories. Coffee products consistently contain the highest levels of furan, with whole roasted coffee beans showing mean concentrations of 4,579 μg/kg, while ground roasted coffee averages 2,361 μg/kg [5]. Ready-to-eat meals for infants and young children represent another significant source, with concentrations ranging from 20 to 57 μg/kg, contributing substantially to exposure in this vulnerable population group [5]. Other foods with notable furan levels include soy sauce, bread and rolls, breakfast cereals, and spirits [5].

Dietary exposure assessment indicates that infants represent the most exposed population group, with mean exposures ranging from 0.14 to 0.99 μg/kg body weight per day, and 95th percentile exposures reaching 1.8 μg/kg body weight per day [5]. For adults, elderly, and very elderly populations, average exposures range between 0.11 and 0.75 μg/kg body weight per day, with coffee being the primary exposure source [5]. When considering methylfurans in addition to furan, exposure estimates increase significantly, particularly for adult consumers, due to the high concentrations of 2-methylfuran in coffee (approximately four times higher than furan) [5].

Regulatory Status and Mitigation Strategies

The European Food Safety Authority (EFSA) has concluded that dietary exposure to furan and methylfurans in food raises health concerns, with the margin of exposure (MOE) approach indicating a potential health risk, particularly for high consumers [6]. EFSA's benchmark dose lower confidence limit (BMDL10) of 0.064 mg/kg body weight per day for the incidence of cholangiofibrosis in rats serves as the reference point for risk characterization [5]. Several countries are considering or have implemented regulatory limits for furan in food, particularly for baby foods, with Denmark proposing stricter furan limits for these products [7].

Mitigation strategies for reducing furan exposure focus on both food processing modifications and consumer preparation practices. Due to the high volatility of furan, simple measures such as reheating ready-to-eat meals for infants in a hot water bath without a lid may reduce exposure by 15-30% [6]. Different coffee preparation methods also result in varying furan losses, with boiled/Turkish coffee showing 3-4 times greater losses compared to filter coffee and espresso [6]. For toast, the degree of browning and toasting time directly influences furan formation, though toast represents a less significant contributor to overall exposure [6]. Emerging technologies such as ohmic heating have shown promise in reducing furan formation in sterilized vegetable and vegetable/meat baby foods [8].

Conclusion

The analysis of furan and alkylfurans in food matrices requires sophisticated analytical approaches that address the challenges posed by their high volatility and the complexity of food matrices. The SPME Arrow-GC-MS/MS method described in this protocol provides a robust solution for simultaneous determination of multiple furan compounds with excellent sensitivity, accuracy, and precision. The method's ability to resolve critical isomer pairs and quantify these compounds at trace levels makes it particularly valuable for food safety monitoring and exposure assessment.

As regulatory scrutiny of furan compounds intensifies globally, the development and implementation of reliable analytical methods becomes increasingly important for risk assessment and mitigation strategy evaluation. The comprehensive protocol presented here, encompassing sample preparation, instrumental analysis, method validation, and data interpretation, provides researchers and food testing laboratories with a standardized approach for generating comparable data across different food commodities and geographical regions. Future method development efforts will likely focus on further improving throughput, expanding the range of analytes, and enhancing the compatibility with high-throughput automation systems.

References

- 1. of Analysis and Its Furan in Derivatives Using Solid... Food Matrices [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of furan in foods : From dietary exposures... [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of furan and its derivatives in... | Semantic Scholar [semanticscholar.org]

- 4. of Quantification and 5 alkylfurans with complete separation of... furan [pubmed.ncbi.nlm.nih.gov]

- 5. Risks for public health related to the presence of furan and... [pmc.ncbi.nlm.nih.gov]

- 6. in Furan – food confirms health concerns | EFSA EFSA [efsa.europa.eu]

- 7. EU Food Updates Regulation [traceone.com]

- 8. , risk assessment, and mitigation strategies for... Analytical methods [link.springer.com]

detection of 2-Ethenylfuran in roasted coffee

Introduction to 2-Ethenylfuran in Coffee

This compound (CAS 1487-18-9), also known as 2-vinylfuran, is a volatile organic compound found in roasted coffee. It is characterized as having a phenolic, coffee-ground-like flavor and odor [1]. As a furan derivative, its formation is associated with the thermal processing of coffee beans, primarily through pathways such as the Maillard reaction, caramelization, and Strecker degradation during roasting [2] [3].

The analysis of this and other volatile compounds is crucial for understanding coffee's flavor profile, aroma, and the impact of processing conditions. The following sections provide a consolidated view of its occurrence and a detailed methodology for its detection.

Quantitative Data on Furanic Compounds in Coffee

The following tables summarize key quantitative findings for this compound and related compounds from the research. Please note that the available data on this compound concentrations is limited, and the values for other furans are provided for context and to illustrate analytical capabilities.

Table 1: Occurrence of this compound

| Aspect | Details |

|---|---|

| Occurrence | Found in roasted coffee [1]. |

| Reported Flavor/Odor | Phenolic, coffee grounds [1]. |

| Specific Concentration in Coffee | Not quantified in the available studies. |

Table 2: Concentrations of Other Furan Derivatives in Coffee (for context) This data, from a study on the Chinese market, shows measured levels of other furanic compounds. The method used was Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) [4].

| Furan Derivative | Median Concentration in Roasted & Ground Coffee (μg/kg) |

|---|---|

| Furan | 3,106 |

| 2-Methylfuran | 25,800 |

| 3-Methylfuran | 1,538 |

| 2,5-Dimethylfuran | 1,821 |

| 2-Ethylfuran | 1,298 |

| 2-Pentylfuran | 234 |

Detailed Experimental Protocol for Volatile Analysis

The protocol below is adapted from a comprehensive study that analyzed a wide range of volatile compounds, including pyrazines, furans, and phenols, in coffee using Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) [2] [3]. This method is well-suited for the detection of this compound.

1. Sample Preparation

- Roasting & Grinding: Roast green Coffea arabica beans under controlled conditions (e.g., 235–245 °C for 13–17 minutes). Grind the roasted beans and sieve to achieve a uniform particle size (e.g., 355–710 μm) [2].

- Brewing: Prepare coffee brews using a method of choice (e.g., espresso or cold brew). The study used 12.5 g of ground coffee per 100 mL of water [2].

- Water Type: The type of water (filtered, tap, or bottled) can influence the extraction of certain volatiles and should be controlled or reported [2] [3].

2. Analysis of Volatile Compounds by SPME-GC-MS

- Sample Vial Preparation: Transfer 10 mL of the brewed coffee into a GC vial. Add an internal standard (e.g., 10 μL of quinoxaline solution) and a magnetic stirring bar [2] [3].

- SPME Extraction:

- Condition the SPME fiber (e.g., 50 μm DVB/CAR/PDMS).

- Inject the fiber into the vial and expose it to the sample headspace.

- Incubate at 70 °C for 40 minutes with constant stirring to adsorb volatile compounds onto the fiber [2].

- GC-MS Analysis:

- Injector: Operate in splitless mode (splitless time: 1 min).

- Column: DB-WAX (60 m × 250 μm × 0.25 μm) or equivalent polar column.

- Carrier Gas: Helium, constant flow of 1.0 mL/min.

- Oven Temperature Program:

- Hold at 44 °C for 5 min.

- Ramp to 170 °C at 3 °C/min, hold for 10 min.

- Ramp to 240 °C at 8 °C/min, hold for 5 min [2].

- Mass Spectrometer: Operate in electron ionization (EI) mode. Identify compounds by comparing mass spectra with a reference database (e.g., Wiley mass spectrum database) and by calculating Retention Indices (RI) using an alkane standard [2].

3. Data Processing

- Quantify results using the peak area ratio (peak area of compound / peak area of internal standard) [2].

- Perform statistical analysis (e.g., ANOVA, Principal Component Analysis) to identify significant differences between samples [2] [3].

Experimental Workflow and Compound Formation Pathway

The following diagrams, created using DOT language, illustrate the complete analytical workflow and the origin of this compound in coffee.

Diagram 1: SPME-GC-MS Analysis Workflow. This chart outlines the key steps from sample preparation to data analysis for detecting volatile compounds in coffee.

Diagram 2: this compound Formation Pathway. This diagram shows the logical progression from basic precursors in the green coffee bean to the formation of this compound during roasting.

Key Considerations for Researchers

- Roasting Degree: Increasing roasting temperature and time significantly alters the volatile profile. Studies show that levels of compounds like guaiacol and 4-ethylguaiacol increase with darker roasting, while furfural decreases [2] [3]. The level of this compound is also expected to be influenced by roast degree.

- Brewing Method: The extraction method (e.g., hot espresso vs. cold brew) significantly impacts the volatile composition of the final beverage. For instance, 2-methylpyrazine, 1-methylpyrrole, and 2-acetylfuran were reported as the most abundant components in cold brew coffee [2].

- Analytical Method Selection: While SPME-GC-MS is excellent for profiling a wide range of volatiles, studies focusing specifically on furan and its alkyl derivatives often use Headspace (HS)-GC-MS without an SPME step, as SPME may not be ideal for foods with very high furan concentrations like coffee [5] [4].

References

- 1. 2-vinyl furan, 1487-18-9 [thegoodscentscompany.com]

- 2. Analysis of Volatile Compounds in Coffee Prepared by ... [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Volatile Compounds in Coffee Prepared by ... [mdpi.com]

- 4. Analysis of furan and its major furan derivatives in coffee ... [sciencedirect.com]

- 5. Impact of consumer behavior on furan and furan-derivative ... [sciencedirect.com]

Application Notes: Monitoring Furan Derivatives in Heat-Processed Foods

1. Analytical Principle The analysis of volatile furan compounds, including 2-Ethenylfuran, relies on highly sensitive and selective techniques. Due to their volatility and low concentrations in complex food matrices (typically at parts-per-billion (ppb) levels), the method of choice is headspace sampling coupled with gas chromatography and mass spectrometry (GC-MS) [1] [2]. The headspace technique efficiently separates volatile analytes from the non-volatile food matrix, protecting the analytical instrument and enhancing sensitivity [3].

2. Scope and Applicability This protocol is designed for the detection and quantification of this compound and related volatile furan derivatives in a wide range of heat-processed solid, semi-solid, and liquid foods. The methodologies outlined are based on and can be applied to matrices such as coffee, canned goods, baby foods, chocolate, soy sauce, and juices [1] [2] [4].

3. Critical Methodological Considerations

- Compound Separation: The low polarity of furan compounds makes them well-suited for analysis using mid-polarity GC columns, such as the HP-5MS, which can effectively separate various furan isomers [4].

- Detection Specificity: Using GC-MS in Multiple Reaction Monitoring (MRM) mode provides superior selectivity and sensitivity compared to single-ion monitoring, as it reduces background interference from complex food matrices [4].

- Sample Preparation: The addition of salt (NaCl) and acidification of the sample can significantly improve the extraction efficiency of volatile compounds into the headspace, a process known as the "salting-out" effect [2] [3].

Detailed Experimental Protocol

Sample Preparation

- Weighing: Accurately weigh 1–5 g of a homogenized food sample into a 20 mL headspace vial [2] [4].

- Addition of Internal Standard: Spike the sample with a known concentration of a suitable deuterated internal standard (e.g., d4-furan) to correct for potential matrix effects and losses during analysis [2].

- Matrix Modification: Add 1–2 g of sodium chloride (NaCl) to the vial. For liquid samples, adjusting the pH to 2 using dilute hydrochloric acid (HCl) can enhance the recovery of certain volatile compounds [3].

- Sealing: Immediately cap the vial with a crimp-top seal containing a PTFE/silicone septum to prevent any loss of volatiles [2].

Instrumental Analysis: HS-SPME Arrow GC-MS/MS

The following workflow details the optimized steps for analysis, integrating the use of an SPME Arrow for improved sensitivity [4].

GC Conditions [4]

- Column: HP-5MS (30 m × 0.25 mm, 0.25 µm)

- Inlet Temperature: 280°C

- Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

- Oven Program:

- Initial: 32°C, hold for 4 min

- Ramp: 20°C/min to 200°C

- Final: Hold for 3 min

MS/MS Conditions [4]

- Mode: Multiple Reaction Monitoring (MRM)

- Ion Source Temperature: 230°C

- Transfer Line Temperature: 280°C

- Collision Gas: Nitrogen or Argon

Quantification and Validation

- Calibration: Prepare a matrix-matched calibration curve using the internal standard method. The curve should cover the expected concentration range of this compound in the samples [2].

- Method Validation: Determine the following parameters to ensure method reliability [1] [4]:

- Limit of Detection (LOD) and Limit of Quantification (LOQ)

- Linearity (Correlation coefficient, R² > 0.990)

- Precision (Relative Standard Deviation, RSD% < 20%)

- Accuracy (Recovery %, target 80-120%)

Summary of Analytical Performance for Furan Analysis

The table below summarizes typical performance metrics achieved by similar methods for furan and its derivatives, which can serve as a benchmark for method development for this compound [1].

| Analytical Method | Extraction Technique | Fiber Type | LOD (ng/g) | LOQ (ng/g) | RSD (%) | Key Applications |

|---|---|---|---|---|---|---|

| GC-MS/MS | HS-SPME Arrow | CAR/PDMS | 0.001 - 1.071 | 0.003 - 3.571 | 2 - 20 | Canned foods, commercial products [1] [4] |

| GC-MS | Automated HS | - | 0.2 - 0.5 | 0.5 - 1.5 | 1.8 - 4.9 | Heat-processed foods, various matrices [1] |

| GC-MS | HS-SPME | DVB/CAR/PDMS | 0.018 - 0.035 | 0.06 - 0.117 | 2.35 - 5.55 | Baby food, complex matrices [1] |

Notes and Precautions

- Compound Specific Parameters: Since specific MRM transitions and retention time for this compound are not listed in the searched literature, these must be determined experimentally by analyzing a pure standard.

- Matrix Effects: The performance of this method can vary significantly with different food types. A matrix-matched calibration curve is strongly recommended for accurate quantification [2].

- Stability: Due to the high volatility of furans, sample vials should be kept chilled before analysis, and the time between vial preparation and instrumental analysis should be minimized to prevent analyte loss [2].

Conclusion

This document provides a detailed and reliable protocol for the detection of this compound in food, leveraging advanced HS-SPME Arrow GC-MS/MS techniques. The methodologies presented here, proven effective for structurally similar compounds, offer a solid foundation for researchers to develop, validate, and apply a precise monitoring method for this specific furan derivative.

References

- 1. Analytical methods, risk assessment, and mitigation strategies ... [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of furan in heat-processed foods in China by ... [sciencedirect.com]

- 3. investigation of volatile organic metabolites (VOM) as potential ... [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Furan and Its Derivatives in Food Matrices ... [pmc.ncbi.nlm.nih.gov]

isotope dilution analysis of 2-Ethenylfuran

Compound Identification: 2-Ethenylfuran

The compound this compound, also known as 2-Vinylfuran, has been identified with the following key properties [1]:

- CAS Registry Number: 1487-18-9

- Molecular Formula: C6H6O

- Molecular Weight: 94.11 g/mol

- IUPAC Standard InChI: InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2

Principles of Isotope Dilution Analysis

Isotope dilution is a method of internal standardization used for the highly precise and accurate determination of the quantity of chemical substances. It involves adding a known amount of an isotopically enriched version of the analyte (the "spike") to the sample [2].

The following table outlines the core components and the simplified calculation used in a single dilution experiment.

| Component / Parameter | Symbol | Description |

|---|---|---|

| Analyte in sample | A | The natural substance to be measured, with a natural isotopic composition (RA). |

| Isotopic Standard (Spike) | B | The isotopically enriched substance added to the sample, with an altered isotopic composition (RB). |

| Blend | AB | The mixture of the sample and the spike, with a resulting isotopic composition (RAB). |

| Single Dilution Calculation | nA = nB × (RB - RAB)/(RAB - RA) | Formula for calculating the amount of substance in the sample (nA), where nB is the known amount of spike added [2]. |

For the most accurate results, the optimum composition of the final blend is achieved when the measured isotope ratio in the blend is the geometric mean of the ratios in the analyte and the spike: RAB = √(RA × RB) [2].

Experimental Workflow for IDMS

The general workflow for an Isotope Dilution Mass Spectrometry experiment involves several key stages, from sample preparation to data calculation. The diagram below visualizes this process.

A Path Forward for Your Research

To develop the specific application notes you need, I suggest the following steps:

- Source a Labeled Standard: The most critical step is to obtain a stable isotope-labeled analog of this compound (e.g., ^13C or ^2H labeled). You will need to inquire with chemical suppliers that specialize in such compounds.

- Consult Specialized Literature: A deep search in scientific databases (like SciFinder, Reaxys, or PubMed) using terms such as "Isotope Dilution Mass Spectrometry of furans," "quantification of vinylfuran," or "IDMS method development for small heterocyclic compounds" may yield relevant methodologies.

- Adapt General Protocols: The general IDMS principle can be adapted. You would need to optimize the specific conditions, including:

- Chromatography: Developing a GC or LC method to separate this compound from matrix interferences.

- Mass Spectrometry: Selecting the appropriate ionization mode (e.g., EI or CI for GC-MS, ESI or APCI for LC-MS) and identifying the most sensitive and selective mass transitions for the natural and labeled compound.

References

Understanding 2-Vinylfuran and Static Headspace Analysis

2-Vinylfuran (V2F) is a biomass-derived compound with dual significance. It is studied as a potential renewable biofuel and is also a key intermediate in the pyrolysis of other furan-based fuels [1]. Furthermore, its derivative, 5-Hydroxymethyl-2-vinylfuran (HMVF), has been developed as a versatile, biomass-based, solvent-free adhesive, capable of bonding to various substrates like metals, glass, and plastics [2]. Analyzing V2F requires techniques like static headspace gas chromatography (GC) to manage its volatility and detect it at trace levels.

Static Headspace Analysis (SHSA) is a sample preparation technique that analyzes the volatile compounds in the gas phase (the headspace) above a solid or liquid sample in a sealed vial [3] [4]. It is widely used for its simplicity, minimal sample preparation, and clean extracts, which help protect the GC system [5] [4]. The equilibrium of volatile compounds between the sample matrix and the gas phase is governed by their distribution coefficient (KLG), which is influenced by the nature of the compound, the sample matrix, temperature, and pressure [3].

Proposed Methodology for Static Headspace Analysis of 2-Vinylfuran

The following workflow outlines the key stages for analyzing 2-Vinylfuran using static headspace GC. This method synthesizes general SHSA principles with the known properties of V2F.

Detailed Experimental Protocol

Here is a detailed breakdown of the experimental steps, from sample preparation to data analysis.

Sample Preparation

- Vial Preparation: Place a representative sample (0.1 to 1 g of solid or liquid) into a 10-20 mL glass headspace vial [5].

- Internal Standard: If performing quantitative analysis, add a known amount of a suitable internal standard (e.g., an deuterated analog or another stable volatile compound not present in the sample).

- Sealing: Seal the vial immediately with a polytetrafluoroethylene (PTFE)/silicone septum and an aluminum crimp cap to prevent volatile loss.

Method Setup and Execution

- Instrumentation: The analysis requires a Gas Chromatograph coupled with a Static Headspace Autosampler (e.g., Thermo Scientific TriPlus 300, SCION HT3 or Versa) [6] [4].

- Headspace Conditions: Load the sealed vials into the autosampler. The method should be programmed in the control software (e.g., TekLink) [4]. The table below suggests starting conditions, which require optimization for your specific sample matrix.

- GC Conditions: The transferred headspace vapor is introduced into the GC inlet. A standard split injection (e.g., split ratio 10:1) is common. The inlet temperature should be sufficiently high (e.g., 200°C) to ensure vaporization.

- Separation and Detection: The compounds are separated on a capillary GC column. Detection can be performed using a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification and sensitive detection in complex matrices.

Data Analysis

- Identification: Identify 2-Vinylfuran by matching its retention time against a pure standard or by its characteristic mass spectrum.

- Quantification: Construct a calibration curve by analyzing standard solutions with known concentrations of V2F. Plot the peak area (or area ratio to internal standard) against concentration. Use this curve to determine the concentration of V2F in unknown samples.

Key Parameters for Static Headspace Analysis of 2-Vinylfuran

Optimal parameter selection is crucial for an efficient and sensitive analysis. The following tables summarize critical parameters based on general SHSA principles and the specific properties of 2-Vinylfuran.

Table 1: Suggested Static Headspace Autosampler Conditions

| Parameter | Suggested Setting | Rationale & Impact |

|---|---|---|

| Oven Temperature | 80 - 150°C | Increases vapor pressure of V2F. Must be balanced to avoid sample decomposition [1]. |

| Loop/Transfer Temp | 150 - 200°C | Prevents condensation of volatile compounds in the transfer line [4]. |

| Equilibration Time | 10 - 60 minutes | Time for system to reach equilibrium. Requires empirical optimization [4]. |

| Agitation | On (e.g., 500 rpm) | Enhances mass transfer from sample to headspace, reducing equilibration time. |

| Vial Pressurization | Carrier Gas (N₂) | Facilitates transfer of headspace volume into the GC inlet. |